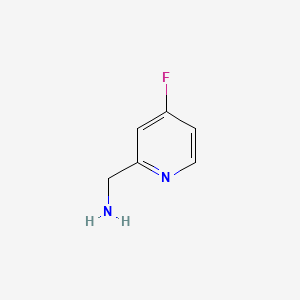

(4-Fluoropyridin-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMPPSVFDPNLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678479 | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859166-87-3 | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Pyridinemethanamine Chemistry

The strategic incorporation of a fluorine atom onto the pyridine (B92270) ring at the 4-position profoundly influences the physicochemical properties of the parent pyridinemethanamine molecule. This substitution enhances metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug design. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen and the basicity of the aminomethyl group, thereby affecting the molecule's interaction with biological targets and its pharmacokinetic profile.

As a member of the pyridinemethanamine class, (4-Fluoropyridin-2-YL)methanamine serves as a critical synthon for introducing a fluorinated pyridyl moiety into larger molecular scaffolds. This is particularly valuable in the development of therapeutic agents where the pyridine ring can act as a key pharmacophore, engaging in hydrogen bonding or π-stacking interactions with protein residues. The presence of the aminomethyl group provides a convenient handle for further chemical modifications, allowing for the construction of diverse compound libraries for screening and optimization.

Overview of Research Trajectories

Established Synthetic Pathways for Pyridinemethanamines

Traditional methods for the synthesis of pyridinemethanamines, including the title compound, often rely on functional group interconversions of readily available pyridine (B92270) derivatives.

Amination Strategies

Amination strategies typically involve the conversion of a suitable precursor, such as a picolyl halide or a related derivative, into the desired amine. One common approach is the direct amination of a halomethylpyridine. For instance, (4-Fluoropyridin-2-yl)methanol can be converted to the corresponding chloride or bromide, which is then reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield this compound.

Another strategy involves the Gabriel synthesis, where a picolyl halide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method is particularly useful for the clean synthesis of primary pyridinemethanamines.

Reductive Amination Protocols

Reductive amination is a widely employed and versatile method for the synthesis of amines, including pyridinemethanamines. wikipedia.orglibretexts.org This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, 4-fluoropicolinaldehyde would be the key starting material.

The reaction proceeds by the condensation of 4-fluoropicolinaldehyde with ammonia to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

The general applicability of reductive amination makes it a powerful tool for generating a diverse range of substituted pyridinemethanamines by varying the aldehyde and amine components. google.com

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the synthesis of functionalized pyridines, including aminomethyl derivatives. youtube.com This reaction is particularly effective for pyridines bearing electron-withdrawing groups and a good leaving group, such as a halogen, at the 2- or 4-position. masterorganicchemistry.comlibretexts.org The presence of the electronegative nitrogen atom in the pyridine ring inherently makes it more susceptible to nucleophilic attack compared to benzene. youtube.com

In the context of synthesizing analogues of this compound, a suitable starting material would be a pyridine derivative with a leaving group at the 2-position and a fluorine atom at the 4-position. For example, 2-chloro-4-fluoropyridine (B1362352) could be reacted with a nucleophile like aminomethanide or a protected equivalent. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the pyridine ring and the fluorine substituent. Subsequent elimination of the leaving group restores aromaticity and yields the desired product. masterorganicchemistry.com The higher reactivity of fluoropyridines compared to their chloro- or bromo- counterparts can allow for milder reaction conditions. acs.orgnih.gov

Table 1: Comparison of SNAr Leaving Groups in Pyridine Systems

| Leaving Group | Relative Reactivity | Notes |

| F | Highest | The high electronegativity of fluorine activates the ring towards nucleophilic attack. masterorganicchemistry.com |

| Cl | Intermediate | A common and effective leaving group for SNAr reactions. |

| Br | Lower | Less reactive than chloro- and fluoro- derivatives in this context. |

| I | Lowest | Generally not the preferred leaving group for SNAr on pyridines. |

Advanced Synthetic Approaches to Functionalized Pyridines

Modern synthetic chemistry offers a range of sophisticated methods for the construction and functionalization of pyridine rings, providing access to complex analogues of this compound.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized pyridines. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org Common examples include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net

For instance, a suitably halogenated pyridine precursor, such as 2-bromo-4-fluoropyridine (B1291336), can be coupled with a variety of organometallic reagents to introduce diverse substituents onto the pyridine ring. A Suzuki coupling with an appropriate boronic acid or ester could introduce an alkyl or aryl group at the 2-position. researchgate.net Subsequent modification of this newly introduced group could then lead to the desired aminomethyl functionality. Similarly, a Sonogashira coupling with a terminal alkyne could install an alkynyl group, which can be further elaborated. researchgate.net The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, providing a route to aminopyridines which can then be further functionalized. researchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations, and a wide array of catalytic systems have been developed to accommodate various substrates and functional groups. acs.orgacs.org

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Halopyridine + Organoboron Reagent | C-C | Palladium or Nickel |

| Sonogashira Coupling | Halopyridine + Terminal Alkyne | C-C (sp) | Palladium/Copper |

| Buchwald-Hartwig Amination | Halopyridine + Amine | C-N | Palladium |

| Negishi Coupling | Halopyridine + Organozinc Reagent | C-C | Palladium or Nickel |

Cycloaddition and Annulation Reactions for Pyridine Scaffolds

Cycloaddition and annulation reactions represent powerful strategies for the de novo synthesis of pyridine rings, offering access to a wide range of substitution patterns that may be difficult to achieve through functionalization of a pre-existing pyridine. nih.govacs.org These methods involve the construction of the pyridine core from acyclic precursors.

One prominent approach is the [4+2] cycloaddition, or hetero-Diels-Alder reaction, where a 1-azadiene reacts with a dienophile to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. rsc.org The regioselectivity of this reaction can often be controlled by the nature of the substituents on the diene and dienophile. Transition metal catalysis can also be employed to facilitate formal [4+2] cycloadditions. rsc.org

Another important class of reactions is the [2+2+2] cycloaddition, where two alkyne molecules and a nitrile react in the presence of a metal catalyst, such as cobalt or rhodium, to form a pyridine ring. acsgcipr.orgyoutube.com This method is highly convergent and atom-economical. acsgcipr.org

Annulation reactions, such as the Kröhnke or Hantzsch pyridine syntheses, build the pyridine ring by forming two bonds in a single or sequential operation. For example, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While classic, these methods have been continually refined and adapted for modern synthetic needs.

Table 3: Selected Cycloaddition and Annulation Reactions for Pyridine Synthesis

| Reaction Type | Key Precursors | Description |

| Hetero-Diels-Alder [4+2] | 1-Azadiene + Alkyne/Alkene | A pericyclic reaction forming a six-membered ring. rsc.org |

| [2+2+2] Cycloaddition | 2 x Alkyne + Nitrile | A metal-catalyzed reaction that assembles the pyridine ring from three components. acsgcipr.orgyoutube.com |

| Hantzsch Pyridine Synthesis | Aldehyde + 2 x β-Ketoester + Ammonia | A condensation reaction leading to a dihydropyridine, which is then oxidized. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl compound + Ammonium acetate | A multi-component condensation reaction. |

Reactivity and Mechanistic Investigations of 4 Fluoropyridin 2 Yl Methanamine

Fundamental Reactivity Patterns

The reactivity of (4-Fluoropyridin-2-YL)methanamine is governed by the inherent electronic properties of the pyridine (B92270) ring, which is electron-deficient. This deficiency is enhanced by the electronegative fluorine atom at the C4 position, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). Conversely, the ring is deactivated towards electrophilic substitution. The aminomethyl group at the C2 position can act as a nucleophile itself or as a coordinating group for metal catalysts.

The pyridine ring, especially when substituted with a halogen, is prone to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C4 position of this compound is an excellent leaving group, activated by the ring nitrogen. Nucleophilic attack is highly favored at this position. The general mechanism involves the addition of a nucleophile to the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. youtube.com

Studies on analogous compounds confirm this reactivity. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in SNAr reactions on pyridine rings. Although specific studies on this compound are not prevalent, reactions on similar scaffolds, such as other 4-halopyridines, demonstrate the feasibility of displacing the C4-substituent with a variety of nucleophiles. The C4-selective amination of pyridines can be achieved through nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Scaffolds

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-4-chloropyridine (B16104) | Sodium Fluoride (NaF) | 2-Amino-4-fluoropyridine | N,N-dimethylformamide, 140°C | Patent CN108440402A |

| 2-Chloropyridine | Sodium Methoxide (NaOMe) | 2-Methoxypyridine | Methanol | youtube.com |

This table presents data for analogous compounds to illustrate the principles of nucleophilic substitution on the pyridine ring.

Electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. In this compound, the additional deactivating effect of the C4-fluorine atom further inhibits this type of reaction.

However, under specific conditions, such as using highly reactive electrophiles or catalytic systems, functionalization can be achieved. For instance, direct fluorination of pyridines has been accomplished using potent fluorinating agents like silver(II) fluoride, which selectively installs a fluorine atom at the C2 position. nih.gov Another approach involves the activation of the pyridine ring by forming a pyridine N-oxide. This modification alters the electronic distribution, making the ring more susceptible to both electrophilic and nucleophilic attack. For example, the direct fluorination of a pyridine N-oxide has been used to produce meta-fluorinated pyridines. rsc.org For the target molecule, electrophilic attack would most likely occur at the nitrogen of the aminomethyl side chain or the pyridine nitrogen itself, rather than on the carbon atoms of the ring.

The substituents and the pyridine ring of this compound can undergo both oxidation and reduction reactions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring. The hydrogenation of fluoropyridines to the corresponding all-cis-(multi)fluorinated piperidines has been achieved through a dearomatization-hydrogenation process. uni.lu This two-step approach is often necessary to prevent catalyst poisoning by the Lewis-basic nitrogen and to avoid hydrodefluorination side reactions. uni.lu The typical synthesis of the parent compound, 2-picolylamine, is achieved by the hydrogenation of 2-cyanopyridine. wikipedia.org

Table 2: Example of Fluoropyridine Reduction

| Starting Material | Key Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Various Fluoropyridines | 1. HBpin (dearomatization) 2. H2, Rh/C (hydrogenation) | all-cis-(Multi)fluorinated Piperidines | The process is highly diastereoselective. | uni.lu |

This table presents data for analogous compounds to illustrate the principles of reduction.

Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation to form an imine or, with stronger oxidizing agents, a carboxylic acid. The pyridine nitrogen can also be oxidized to form the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). As mentioned, forming the N-oxide can be a strategic step to alter the ring's reactivity for subsequent functionalization. rsc.org

Regioselectivity and Reaction Control in Pyridine Systems

Regioselectivity is a critical consideration in the functionalization of substituted pyridines like this compound. The outcome of a reaction is directed by the electronic and steric influence of the existing substituents.

Nucleophilic Attack: As discussed, the C4 and C2 positions are the most electron-deficient and therefore the primary sites for nucleophilic attack. With a good leaving group like fluorine at C4, this position is the most probable site for SNAr reactions. youtube.com

Electrophilic Attack: The pyridine nitrogen is the most nucleophilic site and is readily attacked by electrophiles (e.g., protonation, alkylation). Electrophilic substitution on the ring carbons is disfavored but, if forced, would likely occur at the C3 or C5 positions, which are the most electron-rich carbons on the deactivated ring.

Radical Reactions: In radical reactions, such as the Minisci reaction, alkyl radicals preferentially attack the electron-deficient C2 and C4 positions. The regioselectivity can be controlled through the use of blocking groups or by tuning reaction conditions. nih.gov In the case of this compound, radical attack would be directed to the C6 position, as C2 and C4 are already substituted.

Metalation: Deprotonation (metalation) typically occurs at the position ortho to the ring nitrogen (C2 or C6) due to the inductive effect and coordinating ability of the nitrogen. In this molecule, the C2 position is substituted, so metalation would be expected at C6. However, the fluorine at C4 and the aminomethyl group at C2 can also direct ortho-metalation, potentially leading to complex regiochemical outcomes. For example, studies on 3-chloropyridines have shown that regioselective lithiation can lead to pyridyne intermediates, which are then functionalized with high regioselectivity. bldpharm.com

Catalytic Applications and Mechanistic Studies

Pyridine derivatives, particularly those with coordinating side chains like picolylamines, are ubiquitous as ligands in coordination chemistry and catalysis. wikipedia.orgchemicalbook.com this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the nitrogen of the aminomethyl group.

The electronic properties of the ligand are crucial for the performance of the resulting catalyst. The presence of the electron-withdrawing fluorine atom at the C4 position decreases the electron density on the pyridine ring and reduces the basicity of the pyridine nitrogen. This electronic modulation can be used to fine-tune the properties of a metal catalyst, influencing its activity, stability, and selectivity. For instance, ruthenium complexes containing 2-picolylamine ligands are effective catalysts for transfer hydrogenation. wikipedia.org By analogy, a complex of this compound could be expected to exhibit modified catalytic activity due to the electronic influence of the fluorine substituent.

While specific catalytic applications of this compound are not widely reported, related structures are common in materials and medicinal chemistry. For example, 2-bromo-4-fluoropyridine (B1291336) is a building block for ligands used in phosphorescent iridium(III) complexes and for catalysts in biochemical reactions. ossila.com This highlights the potential of the 4-fluoro-2-substituted pyridine scaffold in the design of functional molecules and materials.

Computational Chemistry and Theoretical Studies of 4 Fluoropyridin 2 Yl Methanamine

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. DFT methods are employed to determine the ground-state properties of (4-Fluoropyridin-2-YL)methanamine, offering a detailed picture of its molecular orbitals and charge distribution. These calculations are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com

In the context of fluorinated pyridines, the introduction of a fluorine atom, a highly electronegative element, is known to influence the electronic properties of the pyridine (B92270) ring significantly. Studies on various fluorinated pyridines have shown that fluorination generally lowers the energies of both the HOMO and LUMO. rsc.org This effect is attributed to the strong inductive (-I) effect of the fluorine atom. For this compound, it is anticipated that the fluorine atom at the 4-position will similarly lower the orbital energies compared to the non-fluorinated analogue.

The aminomethyl group at the 2-position, being an electron-donating group, would have an opposing electronic effect, tending to raise the HOMO energy level. The interplay of these two substituents will ultimately determine the precise energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 4-Fluoropyridine | -7.02 | -0.71 | 6.31 |

| 2-Aminopyridine (B139424) | -6.12 | -0.11 | 6.01 |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. rsc.org It provides a localized, Lewis-like picture of bonding and is particularly useful for understanding the effects of substituents on electronic structure.

For this compound, NBO analysis would reveal the charge distribution across the pyridine ring and the substituents. The high electronegativity of the fluorine atom is expected to lead to a significant negative charge on the fluorine atom and a corresponding positive charge on the adjacent carbon atom (C4). This polarization can influence the molecule's electrostatic potential and its interactions with other molecules.

Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. In fluorinated pyridines, interactions involving the fluorine lone pairs and the π* orbitals of the pyridine ring are significant. rsc.org In this compound, NBO analysis would also elucidate the electronic interactions between the aminomethyl group and the pyridine ring.

Table 2: Illustrative Natural Charges on Key Atoms in Substituted Pyridines

| Atom | Pyridine | 4-Fluoropyridine | 2-Aminopyridine |

| N1 | -0.52 | -0.48 | -0.65 |

| C2 | 0.21 | 0.25 | -0.15 |

| C4 | 0.05 | 0.35 | 0.03 |

| Substituent Atom (F/N) | N/A | -0.38 | -0.85 (N of NH2) |

Note: The data in this table is illustrative and based on general trends observed in related compounds. Specific NBO calculations are needed for this compound.

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methodologies can be used to predict its three-dimensional structure, conformational preferences, and potential interactions with biological targets.

Techniques such as molecular mechanics and molecular dynamics simulations can provide insights into the dynamic behavior of the molecule. nih.gov These methods are particularly valuable for exploring the conformational landscape of the flexible aminomethyl side chain and its orientation relative to the pyridine ring. Understanding the preferred conformations is crucial as it can dictate how the molecule presents its functional groups for interaction.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted pyridines have also been employed to correlate molecular descriptors with biological activity. nih.gov Such models, which can be developed using data from a series of related compounds, could potentially predict the activity of this compound based on its calculated physicochemical properties.

Theoretical Predictions of Reactivity

The computational data derived from DFT calculations, particularly FMO and NBO analyses, allows for theoretical predictions of the reactivity of this compound.

The distribution of the HOMO and LUMO provides clues about the likely sites for electrophilic and nucleophilic attack. Generally, regions of the molecule with a high HOMO density are susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack. wikipedia.org The molecular electrostatic potential (MEP) map, which can be calculated from the electronic density, also provides a visual guide to the charge distribution and reactive sites.

Role of 4 Fluoropyridin 2 Yl Methanamine in Advanced Organic Synthesis

As a Key Building Block in Complex Molecule Construction

The strategic placement of a reactive aminomethyl group at the 2-position and a fluorine atom at the 4-position of the pyridine (B92270) ring makes (4-Fluoropyridin-2-YL)methanamine a sought-after component in the assembly of complex organic molecules. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, while the fluorinated pyridine core can influence the physicochemical properties and biological activity of the final compound.

A notable application of this building block is in the synthesis of kinase inhibitors. For instance, this compound hydrochloride has been utilized in the creation of 2-oxoquinoline derivatives designed as dual inhibitors of Pim and mTORC protein kinases. nih.gov In a key step, the amine undergoes a reductive amination reaction with a 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivative to furnish the final complex product. nih.gov This reaction highlights the compound's utility in introducing a fluorinated pyridine moiety into a larger, biologically active framework.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde | This compound•HCl | Triethylamine, Sodium triacetoxyborohydride (B8407120) | 7-chloro-1-(2-phenoxyethyl)-3-(((4-fluoropyridin-2-yl)methyl)amino)methyl)-1,2-dihydroquinolin-2-one | 30% |

Table 1: Synthesis of a 2-Oxoquinoline Derivative Using this compound nih.gov

Furthermore, this building block has been instrumental in the development of A2A receptor antagonists. In the synthesis of novel pyrazolo-triazolopyrimidine derivatives, this compound was reacted with a chlorinated pyrazolo[1,5-a] nih.govgoogle.comtriazolo[1,5-c]pyrimidine intermediate. google.com This reaction demonstrates its role in constructing complex heterocyclic systems with potential therapeutic applications. google.com

| Reactant 1 | Reactant 2 | Solvent | Key Transformation |

| 5-chloro-7-(2-methoxyethyl)-2-(furan-2-yl)- nih.govgoogle.comtriazolo[1,5-c]pyrimidine | This compound | Dichloromethane (DCM) | Nucleophilic aromatic substitution |

Table 2: Use of this compound in the Synthesis of A2A Receptor Antagonists google.com

Strategic Intermediate in Heterocyclic Chemistry

The dual functionality of this compound makes it a strategic intermediate in heterocyclic chemistry. The aminomethyl group can be readily transformed into a variety of other functional groups or used to link the pyridine ring to other heterocyclic systems. The fluorine atom, in addition to its potential to modulate biological activity, can also serve as a handle for further functionalization through nucleophilic aromatic substitution, although this is less common than reactions involving the amine.

Its role as a strategic intermediate is exemplified in the synthesis of pyrazolo-triazolopyrimidine derivatives mentioned earlier. google.com In this multi-step synthesis, the introduction of the (4-fluoropyridin-2-yl)methylamino moiety is a crucial step in elaborating the core heterocyclic structure to achieve the desired target molecule with A2A receptor antagonist activity. google.com The compound effectively bridges different parts of the final molecule, showcasing its importance as a strategic linker and functional component.

The versatility of the aminomethyl group allows for its participation in a wide range of reactions central to the construction of heterocyclic systems, including but not limited to:

Amide bond formation

Reductive amination

Ugi and other multi-component reactions ambeed.comambeed.com

Formation of ureas and thioureas

This reactivity profile enables chemists to strategically incorporate the fluorinated pyridine unit into diverse heterocyclic scaffolds.

Synthesis of Polyfunctionalized Pyridine Systems

The use of this compound directly facilitates the synthesis of polyfunctionalized pyridine systems, where the pyridine core is decorated with multiple, distinct functional groups. The syntheses of the previously discussed kinase inhibitors and A2A receptor antagonists are prime examples of this application. nih.govgoogle.com

In the case of the 2-oxoquinoline derivative, the final molecule possesses a complex array of functional groups, including a lactam, an ether linkage, a chlorine atom, and the introduced (4-fluoropyridin-2-yl)methylamino group. nih.gov Each of these functionalities can play a role in the molecule's interaction with its biological target.

Similarly, the pyrazolo-triazolopyrimidine A2A receptor antagonists are highly functionalized heterocyclic systems. google.com The synthesis leverages this compound to introduce a key pharmacophoric element, resulting in a final molecule with multiple nitrogen-containing heterocycles and a fluorine substituent. google.com

The ability to introduce the (4-fluoropyridin-2-yl)methyl moiety into various molecular backbones allows for the creation of libraries of polyfunctionalized pyridine derivatives for screening in drug discovery and materials science applications. The inherent functionalities of the starting material—the nucleophilic amine and the electron-withdrawing fluorinated ring—provide a solid foundation for building molecular complexity.

Design and Synthesis of Derivatives and Analogues of 4 Fluoropyridin 2 Yl Methanamine

Exploration of Substitution Patterns on the Pyridine (B92270) Ring

The pyridine ring of (4-fluoropyridin-2-yl)methanamine offers several positions for substitution, allowing for a wide range of structural diversity. The electronic and steric properties of these substituents can significantly influence the biological activity of the resulting compounds.

Research has shown that substitution at various positions of the pyridine ring can be achieved through a variety of synthetic methodologies. Common strategies include nucleophilic aromatic substitution (SNAr) on activated pyridine rings and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, on halogenated pyridine precursors.

For instance, in the synthesis of related pyridine-bridged analogues, palladium-catalyzed Suzuki coupling reactions have been effectively used to introduce various aryl and heteroaryl groups onto a dibromopyridine core. This approach allows for the creation of both symmetrically and unsymmetrically diaryl-substituted pyridines, demonstrating the versatility of this method in generating a diverse set of analogues.

A series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues have also been synthesized to investigate structure-activity relationships. This highlights the importance of exploring different substitution positions to identify key interactions with biological targets.

| Substitution Position | Type of Substituent | Synthetic Method |

| C3, C5, C6 | Alkyl, Aryl, Heteroaryl | Suzuki Coupling |

| C3, C5, C6 | Amines, Alcohols, Thiols | Buchwald-Hartwig Coupling |

| C3, C5, C6 | Halogens | Halogenation Reactions |

| C3, C5, C6 | Cyano | Nucleophilic Aromatic Substitution |

This table is interactive. Click on the headers to sort the data.

Modifications of the Methanamine Moiety

Common modifications include N-alkylation, N-acylation, N-sulfonylation, and reductive amination. N-alkylation can be achieved by reacting the primary amine with various alkyl halides. A metallaphotoredox approach has been reported as a general and mild method for N-alkylation, suitable for a broad range of N-nucleophiles and alkyl bromides.

N-acylation, leading to the formation of amides, is another prevalent modification. This can be accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similarly, N-sulfonylation with sulfonyl chlorides yields sulfonamides.

Reductive amination is a powerful tool for introducing a wide variety of substituents. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride (B8407120). This method allows for the synthesis of a diverse library of secondary and tertiary amines.

| Modification Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides, Carboxylic Acids | Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Substituted Secondary Amine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

This table is interactive. Click on the headers to sort the data.

Strategies for Library Synthesis of Analogues

To efficiently explore the chemical space around the this compound scaffold, the synthesis of compound libraries using combinatorial and parallel synthesis techniques is often employed. These strategies allow for the rapid generation of a large number of structurally related compounds for biological screening.

Solid-phase synthesis is a particularly powerful technique for library generation. In this approach, the starting material is attached to a solid support (polymeric resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, driving reactions to completion. A patent for the combinatorial synthesis of 2-aminopyridine (B139424) derivatives demonstrates the application of solid-phase synthesis to create highly diverse libraries.

The "split-and-pool" or "split-synthesis" method is a common strategy in combinatorial chemistry to generate large libraries of compounds. In this method, a batch of resin-bound starting material is split into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This process allows for the exponential growth of the library size with each synthetic step.

Parallel synthesis is another widely used approach where compounds are synthesized in separate reaction vessels, often in a microtiter plate format. This allows for the creation of a spatially addressed library, where the structure of each compound is known based on its location in the plate. This method is well-suited for generating smaller, more focused libraries for lead optimization.

Key strategies for library synthesis include:

Solid-Phase Synthesis: Simplifies purification and allows for the use of excess reagents.

Split-and-Pool Synthesis: Enables the rapid generation of very large and diverse combinatorial libraries.

Parallel Synthesis: Facilitates the creation of smaller, focused libraries with known structures at specific locations.

Solution-Phase Synthesis with Purification: Modern purification techniques, such as automated flash chromatography and mass-directed preparative HPLC, have made solution-phase library synthesis more feasible.

These library synthesis strategies are instrumental in the early stages of drug discovery, enabling the efficient identification of hit and lead compounds from a large pool of diverse analogues.

Future Research Directions in 4 Fluoropyridin 2 Yl Methanamine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing (4-Fluoropyridin-2-YL)methanamine and its analogues lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies often rely on multi-step sequences starting from commercially available but sometimes expensive precursors.

A key precursor, 4-fluoropyridine, can be synthesized via methods like the Balz-Schiemann reaction of 4-aminopyridine. nii.ac.jp However, the use of anhydrous HF in some procedures presents significant handling challenges. nii.ac.jp An alternative approach involves the fluorination of 2-amino-4-chloropyridine (B16104) using sodium fluoride (B91410) in a high-boiling solvent like N,N-dimethylformamide. chemicalbook.com A patented three-step synthesis starting from the cheaper 2-pyridine carboxylic acid offers a more economical route to 2-amino-4-fluoropyridine. This process involves catalytic fluorination and oxidation, followed by amidation and a Hofmann rearrangement. google.com

Exploration of Novel Catalytic Systems for Transformations

The functionalization of the this compound scaffold is critical for modulating its properties. Future research will heavily invest in discovering and optimizing novel catalytic systems to achieve selective transformations.

C-H Bond Activation: A major focus will be on the direct C-H functionalization of the pyridine (B92270) ring, which circumvents the need for pre-functionalized substrates. nih.gov Transition-metal catalysis, particularly with palladium, has shown promise in the C-H arylation of pyridines. acs.org Research will likely extend to other metals like nickel and copper, which are more abundant and cost-effective. acs.orgmdpi.com Electrocatalytic methods using high-valent copper for C-H fluorination represent a promising frontier, offering unique selectivity for hydridic C-H bonds. nih.govnih.gov The development of catalytic systems that can selectively functionalize the C-H bonds at positions other than C2, which is often electronically favored, remains a significant challenge. nih.gov

Transformations of the Aminomethyl Group: The primary amine of this compound is a versatile handle for further derivatization. Ruthenium complexes with 2-(aminomethyl)pyridine-phosphine ligands have demonstrated high activity as transfer hydrogenation catalysts for the reduction of ketones. researchgate.netacs.org Future work could explore the application of these and other transition metal catalysts for a broader range of transformations, such as N-alkylation, N-arylation, and the formation of amides and sulfonamides, to generate libraries of novel compounds.

Catalytic C-F Bond Activation: While the C-F bond in fluoropyridines is generally strong, its selective activation and transformation can open up new avenues for diversification. acs.orgmdpi.com Research into transition metal-catalyzed cross-coupling reactions that selectively cleave the C-F bond could enable the introduction of various functional groups at the 4-position of the pyridine ring. mdpi.com

Advanced Computational Modeling for De Novo Design

Computational chemistry is set to play an increasingly integral role in the de novo design of novel molecules based on the this compound scaffold. By moving beyond traditional trial-and-error approaches, computational methods can significantly accelerate the discovery process.

Future efforts will likely involve the use of sophisticated molecular modeling techniques to design derivatives with specific biological activities. For instance, fragment-based drug design (FBDD) coupled with computational modeling can be employed to design potent and selective kinase inhibitors, a class of drugs where pyridine-containing scaffolds are prevalent. nih.gov This approach involves computationally fragmenting known inhibitors and then recombining the fragments to generate novel molecular architectures. nih.gov

Machine learning and artificial intelligence will also be pivotal in predicting the biological activity and physicochemical properties of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their activity, guiding the synthesis of more potent analogues. These computational tools can help prioritize synthetic targets, reducing the time and resources spent on synthesizing and testing less promising compounds.

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the preparation of this compound and its derivatives. nih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and facile scalability. sci-hub.semdpi.comacs.org

Continuous Flow Synthesis: The synthesis of pyridine derivatives has been successfully demonstrated using flow chemistry. sci-hub.seinterchim.frresearchgate.net Future research will focus on developing continuous flow processes for the entire synthetic sequence of this compound. This will involve the use of packed-bed reactors with immobilized reagents or catalysts to streamline purification and enable multi-step syntheses in a continuous fashion. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to higher yields and selectivities, particularly for exothermic or hazardous reactions. acs.org

Automated Synthesis Platforms: The combination of flow chemistry with robotics and automated purification systems will enable the high-throughput synthesis of libraries of this compound analogues. nih.gov These automated platforms can perform reactions, work-ups, and purifications with minimal human intervention, significantly accelerating the drug discovery and materials development process. The ability to rapidly generate a diverse set of compounds will facilitate more comprehensive structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoropyridin-2-YL)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Nucleophilic substitution : Start with 4-fluoro-2-cyanopyridine. Reduce the nitrile group to an amine using LiAlH₄ in anhydrous THF under reflux (monitor via TLC).

- Catalytic hydrogenation : Use H₂/Pd-C in methanol to reduce intermediates. Optimize pressure (1–3 atm) and temperature (25–50°C) to minimize byproducts.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Refine using SHELXL (space group determination, thermal parameters) .

- ORTEP validation : Generate thermal ellipsoid plots to confirm bond angles/distances and fluorine positioning .

- Spectroscopy : Compare experimental IR (C-F stretch: 1100–1250 cm⁻¹) and ¹H NMR (pyridine protons: δ 7.2–8.5 ppm; NH₂: δ 1.5–2.5 ppm) with DFT-calculated spectra .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Note: Chronic toxicity data are unavailable; assume acute hazards .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing effect : Fluorine decreases electron density on the pyridine ring, directing electrophilic substitution to the 5-position.

- pKa modulation : The amine group’s basicity is reduced (predicted pKa ~8.5 vs. ~10.5 for non-fluorinated analogs).

- Reactivity : Enhances stability against oxidation; use mild conditions (e.g., BOC protection with (Boc)₂O in DCM) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- DFT optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to model geometry. Analyze frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Docking studies : Employ AutoDock Vina to simulate binding to enzymes (e.g., kinases). Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Error analysis : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆ in NMR). Re-optimize computational models with explicit solvent (SMD model).

- Validation : Cross-reference with analogs (e.g., (2-Trifluoromethoxy)phenyl methanamine) to identify systematic deviations .

Q. How can the environmental impact and biodegradability of this compound be assessed?

- Methodological Answer :

- OECD 301F test : Measure biodegradation in activated sludge (28-day incubation, monitor via COD).

- QSAR modeling : Predict bioaccumulation (logP ~1.2) using EPI Suite. Note: Experimental ecotoxicity data are lacking; extrapolate from pyridine derivatives .

Q. What advanced analytical techniques differentiate stereochemical or tautomeric forms of derivatives?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature ¹⁹F NMR to detect rotational barriers (e.g., at −40°C in DMF-d₇).

- Mass spectrometry : Apply HRMS-ESI to distinguish tautomers (e.g., enamine vs. imine forms) with <2 ppm mass accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.